![molecular formula C9H11N3O B13095526 1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol CAS No. 56543-80-7](/img/structure/B13095526.png)
1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methyl group at the 7-position and an ethanol group at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another approach involves the use of azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and mechanochemical methods are preferred due to their efficiency and eco-friendliness .
化学反应分析
Types of Reactions
1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the ethanol group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the triazole ring, leading to the formation of different derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide to introduce various functional groups at specific positions on the triazole or pyridine rings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group results in the formation of a carboxylic acid derivative, while reduction of the triazole ring can lead to the formation of different triazoline derivatives.
科学研究应用
1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is used as a scaffold for the development of new therapeutic agents due to its ability to interact with various biological targets . It has shown potential as an inhibitor of kinases such as c-Met and VEGFR-2, making it a promising candidate for cancer treatment . Additionally, it has applications in the development of antimicrobial agents due to its antibacterial activity .
作用机制
The mechanism of action of 1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it binds to the active site of kinases such as c-Met and VEGFR-2, preventing their activation and subsequent signaling pathways that promote cell proliferation and survival . This inhibition leads to the suppression of cancer cell growth and induces apoptosis.
相似化合物的比较
1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol can be compared with other triazolopyridine derivatives, such as 1,2,4-triazolo[1,5-a]pyridines and triazolo[4,3-a]pyrazines . These compounds share similar structural features but differ in their biological activities and applications. For instance, while this compound is known for its kinase inhibitory activity, other derivatives may exhibit different pharmacological properties, such as antimicrobial or anti-inflammatory activities .
属性
CAS 编号 |
56543-80-7 |
|---|---|
分子式 |
C9H11N3O |
分子量 |
177.20 g/mol |
IUPAC 名称 |
1-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol |
InChI |
InChI=1S/C9H11N3O/c1-6-3-4-12-8(5-6)10-11-9(12)7(2)13/h3-5,7,13H,1-2H3 |
InChI 键 |
YNEFBNGEYPGACF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=NN=C(N2C=C1)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


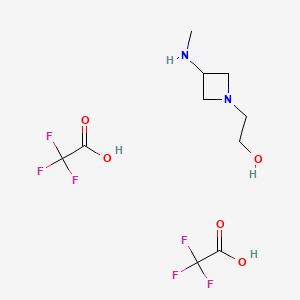
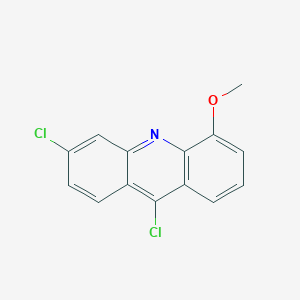
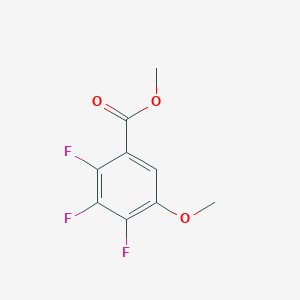
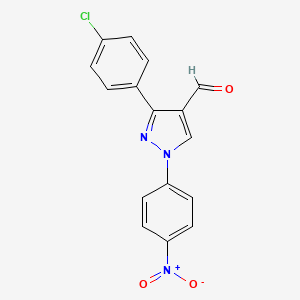
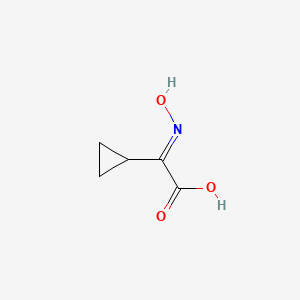
![3-Methylpyrimido[5,4-e][1,2,4]triazine](/img/structure/B13095483.png)
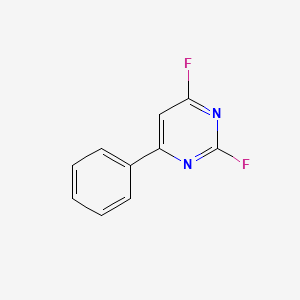
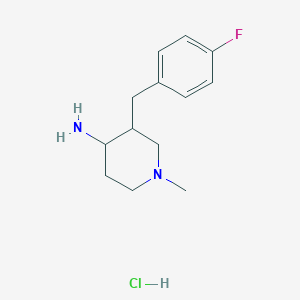
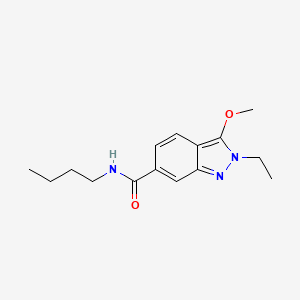
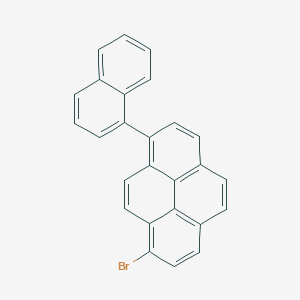
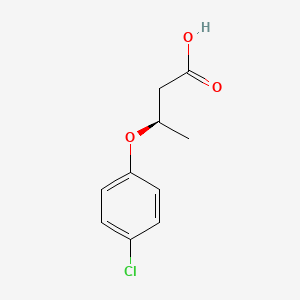

![Ethyl 1-(cyclohexylmethyl)-2-oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[B]pyridine-3-carboxylate](/img/structure/B13095516.png)
![1-(1-ethoxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone](/img/structure/B13095523.png)
